molecular formula C11H21N B13288088 2-(4,4-Dimethylcyclohexyl)azetidine

2-(4,4-Dimethylcyclohexyl)azetidine

Cat. No.: B13288088
M. Wt: 167.29 g/mol
InChI Key: OHDFLXXWWTUOTO-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(4,4-Dimethylcyclohexyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.

Industrial Production Methods

Industrial production of azetidines typically involves multistep synthetic routes starting from readily available precursors. The use of metal catalysts and optimized reaction conditions can enhance yield and selectivity. For example, copper-catalyzed multicomponent reactions have been employed to produce functionalized azetidines in good yields .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert azetidines to amines.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted azetidines with various functional groups

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Dimethylcyclohexyl)azetidine is unique due to its balance of ring strain and stability, making it more manageable than aziridines while still offering significant reactivity. This balance allows for versatile applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)azetidine

InChI

InChI=1S/C11H21N/c1-11(2)6-3-9(4-7-11)10-5-8-12-10/h9-10,12H,3-8H2,1-2H3

InChI Key

OHDFLXXWWTUOTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2CCN2)C

Origin of Product

United States

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